5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a brominated pyrimidine core, a piperidine ring, and an imidazopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazopyridazine moiety: This can be achieved by reacting 2-cyclopropylimidazo[1,2-b]pyridazine with appropriate halogenated derivatives under phase transfer catalysis conditions.
Attachment of the piperidine ring: The imidazopyridazine intermediate is then reacted with a piperidine derivative, often using alkylation reactions.
Bromination of the pyrimidine core: The final step involves the bromination of the pyrimidine ring, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation and acylation reactions: The piperidine and imidazopyridazine moieties can participate in alkylation and acylation reactions to introduce new functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium amide (NaNH2) for amination and thiourea for thiolation.
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological studies: The compound can be used as a probe to study various biological pathways and molecular targets.
Chemical biology: It serves as a tool compound to explore the interactions between small molecules and biological macromolecules.
Industrial applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazopyridazine moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the brominated pyrimidine core but lacks the imidazopyridazine and piperidine moieties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound contains the imidazopyridazine moiety but differs in the substitution pattern and lacks the piperidine ring.
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine: Similar in having a brominated pyrimidine core but with different substituents.
Uniqueness
5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a brominated pyrimidine core, a piperidine ring, and an imidazopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H21BrN6O |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
6-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-2-cyclopropylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H21BrN6O/c20-15-9-21-19(22-10-15)25-7-5-13(6-8-25)12-27-18-4-3-17-23-16(14-1-2-14)11-26(17)24-18/h3-4,9-11,13-14H,1-2,5-8,12H2 |
InChI Key |
MOZDWIBHJPYDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=C(C=N5)Br |
Origin of Product |
United States |
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